molecular formula C10H8F3NO4 B1399737 Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate CAS No. 905273-56-5

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate

Cat. No. B1399737
M. Wt: 263.17 g/mol
InChI Key: YTAPRVDYXPLQDW-UHFFFAOYSA-N
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Description

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate, is a significant area of research in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is characterized by the presence of a pyridine ring with a trifluoromethyl group and two carboxylate groups .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate, are involved in various chemical reactions. They are used in the synthesis of different compounds, including those used in the agrochemical and pharmaceutical industries .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate are influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the pyridine ring .

Scientific Research Applications

Free-Radical Chemistry

Dimethyl pyridine-2,6-dicarboxylate has been studied for its potential in free-radical chemistry. A study by Shelkov and Melman (2005) explored its selective substitution through free-radical reactions, involving Fenton-type reactions to generate free radicals, leading to various dimethyl pyridine-2,6-dicarboxylate derivatives (Shelkov & Melman, 2005).

Microwave-Assisted Synthesis

Guo-Fu Zhang et al. (2010) conducted research on synthesizing pyridine 2, 6-dicarboxylic acid using microwave irradiation. This approach improved the synthesis process by changing from traditional methods to microwave technology, highlighting the compound's role in innovative synthesis techniques (Guo-Fu Zhang et al., 2010).

Bromination Studies

The compound was also used in studies involving bromination. Miki et al. (2006) investigated the treatment of dimethyl indole-2,3-dicarboxylate with bromine and Lewis acid, yielding various bromoindole derivatives, indicating its utility in halogenation reactions (Miki et al., 2006).

Interaction with Iodine

Chernov'yants et al. (2011) explored the behavior of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, towards molecular iodine. The formation of an n–σ* complex in this context sheds light on the compound's interaction with halogens (Chernov'yants et al., 2011).

Catalysis and Ionic Liquids

Xiaobing Liu et al. (2018) studied the synthesis of dimethyl pyridine-2,6-dicarboxylate derivatives using basic ionic liquid as a catalyst. This research emphasizes the compound's role in catalysis, particularly in the presence of ionic liquids (Xiaobing Liu et al., 2018).

Fluorescence and NLO Properties

Haibo Xiao et al. (2010) synthesized novel chromophores based on dipicolinate, including dimethyl pyridine-2,6-dicarboxylate derivatives, and investigated their absorption, photoluminescence, and two-photon absorption properties. This suggests the compound's potential in developing materials with special optical properties (Haibo Xiao et al., 2010).

Future Directions

The future of TFMP derivatives, including Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate, looks promising. They are expected to find many novel applications, particularly in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-17-8(15)5-3-4-6(10(11,12)13)14-7(5)9(16)18-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAPRVDYXPLQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727835
Record name Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate

CAS RN

905273-56-5
Record name Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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